3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine
Description
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4S2/c16-12-4-6-14(7-5-12)24(21,22)17-8-9-23-15(17)11-2-1-3-13(10-11)18(19)20/h1-7,10,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUZGMDBJFSQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an amine in the presence of a suitable catalyst.
Introduction of Substituents: The bromo-benzenesulfonyl and nitro-phenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidines.
Scientific Research Applications
The compound 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine is a thiazolidine derivative that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and material science. This article explores its properties, synthesis, and various applications, supported by case studies and data tables.
Structure and Composition
- Molecular Formula : CHBrNOS
- Molecular Weight : 364.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The structure of this compound features a thiazolidine ring, which is known for its biological activity, particularly in anti-inflammatory and anti-cancer applications.
Medicinal Chemistry
- Anti-Cancer Activity
- Anti-Inflammatory Properties
Material Science
- Optical Materials
- Polymer Chemistry
Data Table: Summary of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent | |
| Anti-inflammatory drug | ||
| Material Science | Optical materials | |
| Polymer additives |
Case Study 1: Anti-Cancer Research
A recent investigation into the anti-cancer properties of thiazolidine derivatives revealed that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells. The study utilized MTT assays to determine cell viability and found that compounds with brominated substituents showed improved efficacy compared to non-brominated analogs.
Case Study 2: Inflammation Reduction
In a controlled study on animal models, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromo and nitro groups could affect its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine
- 3-(4-Methyl-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine
Biological Activity
The compound 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.244 g/mol. The structure includes a thiazolidine ring, a sulfonyl group, and nitro-substituted phenyl groups, which contribute to its biological properties.
Structural Formula
Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A study by MDPI demonstrated that similar compounds showed inhibition against various bacterial strains, suggesting that this compound may possess comparable activity .
Anti-inflammatory Effects
Thiazolidines are known for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Antidiabetic Potential
Recent studies have explored the insulin-sensitizing effects of thiazolidines. For instance, certain derivatives have been shown to enhance glucose uptake in muscle cells and improve insulin sensitivity in diabetic animal models . This mechanism could be attributed to the modulation of key signaling pathways involved in glucose metabolism.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A comparative study evaluated the antimicrobial efficacy of various thiazolidine derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Anti-inflammatory Mechanism :
- In an experimental model of acute inflammation, thiazolidine derivatives reduced edema significantly compared to control groups.
- The study highlighted the downregulation of TNF-α and IL-6 levels, indicating potential therapeutic applications in treating inflammatory conditions.
-
Antidiabetic Effects :
- An investigation into the effects of thiazolidine derivatives on glucose metabolism showed improved insulin sensitivity in STZ-induced diabetic rats.
- The compound was observed to enhance glucose uptake by 30% compared to untreated controls, suggesting its potential role as an antidiabetic agent.
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms (20–25% Hartree-Fock) accurately model sulfonyl and nitro groups’ electron-withdrawing effects .
- Validation : Compare computed vs. experimental vibrational spectra (IR) and NMR chemical shifts (RMSD < 5% acceptable) .
- Reactivity Insights : Frontier molecular orbital (FMO) analysis identifies nucleophilic (HOMO: thiazolidine sulfur) and electrophilic (LUMO: nitro group) sites, guiding derivatization .
How can structure-activity relationships (SAR) optimize bioactivity?
Q. Advanced
- Substituent Effects :
- Ring Modifications : Replacing thiazolidine with oxazolidinone reduces toxicity but decreases potency .
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to MurB (ΔG < −7 kcal/mol) or DPP-4 (PDB: 3G0B) .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial tests, fixed incubation time) to minimize discrepancies in IC₅₀ values .
- Metabolic Stability : Evaluate compound degradation in different media (e.g., liver microsomes) using LC-MS. For example, sulfoxide metabolites may retain activity .
- Species-Specific Responses : Compare zebrafish (developmental toxicity) and mammalian models (e.g., guinea pig antitussive assays) to contextualize results .
What methodologies assess developmental toxicity in zebrafish?
Q. Advanced
- Exposure Protocol : Immerse embryos (24–96 hpf) in compound solutions (0.1–100 µM) .
- Endpoints :
- Controls : Compare to known toxins (e.g., cyclophosphamide) and vehicle (DMSO < 0.1%) .
How to validate synthetic purity and identity conclusively?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
